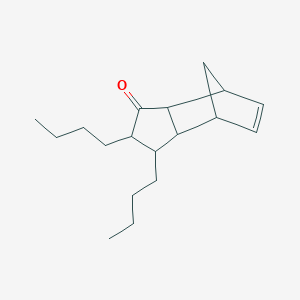![molecular formula C16H14N2O B14245994 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol CAS No. 496863-14-0](/img/structure/B14245994.png)
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of phenol attacks the aldehyde group, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step synthesis process involving the preparation of intermediates such as 4-(1H-pyrazol-1-yl)benzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include sodium hydroxide, ethanol, and acetic acid .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}benzaldehyde.
Reduction: Formation of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyrazoline.
Substitution: Formation of halogenated derivatives such as 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}bromophenol.
Aplicaciones Científicas De Investigación
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}benzaldehyde
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyrazoline
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}bromophenol
Uniqueness
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the hydroxyl group allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
496863-14-0 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-[(4-pyrazol-1-ylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H14N2O/c19-16-5-2-1-4-14(16)12-13-6-8-15(9-7-13)18-11-3-10-17-18/h1-11,19H,12H2 |
Clave InChI |
LXEKDSIWJOXTQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)N3C=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
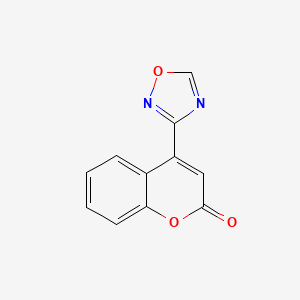
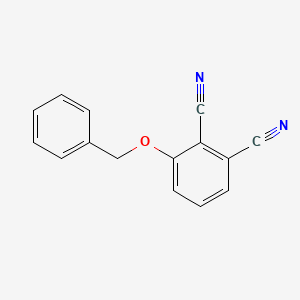
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
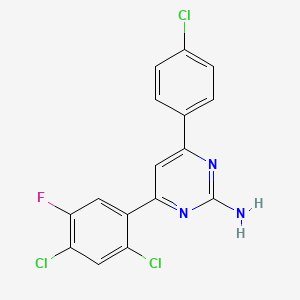
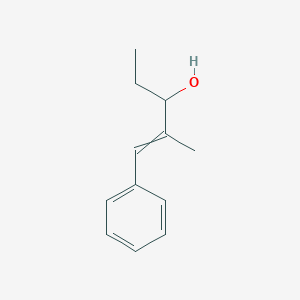
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
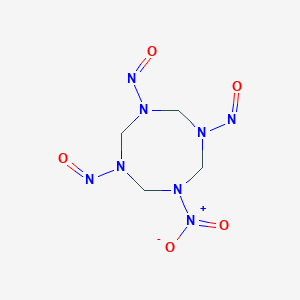
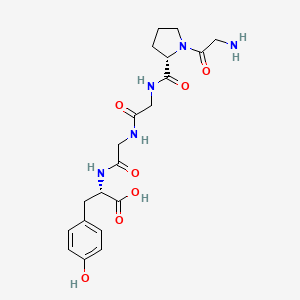
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
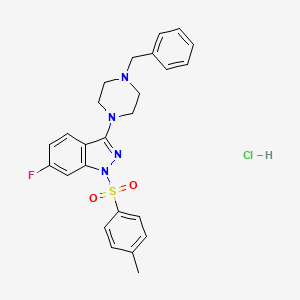
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
